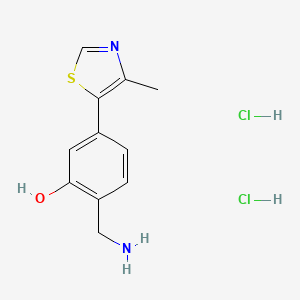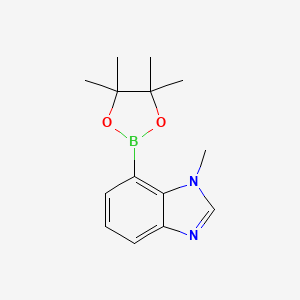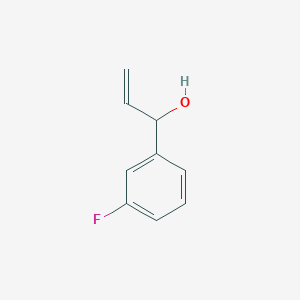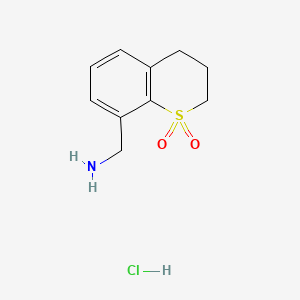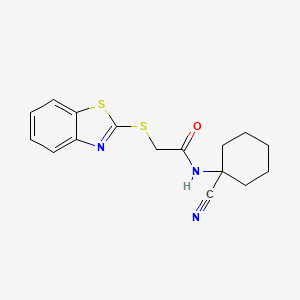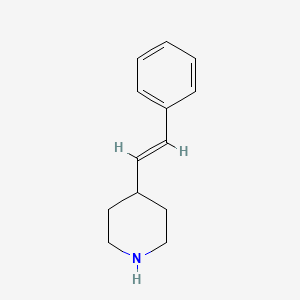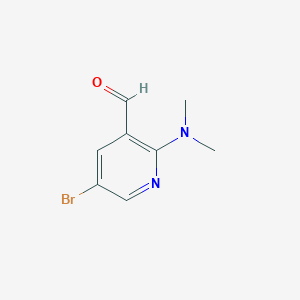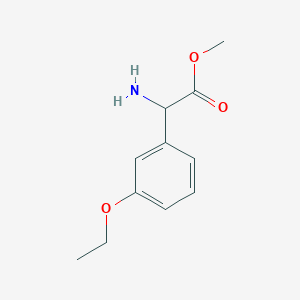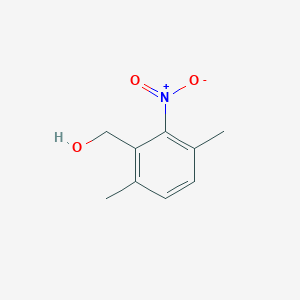
(3,6-Dimethyl-2-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Dimethyl-2-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol typically involves the nitration of 3,6-dimethylphenol followed by reduction and subsequent hydroxymethylation The nitration process introduces the nitro group into the aromatic ring, which is then reduced to form the corresponding amine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3,6-Dimethyl-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,6-dimethyl-2-nitrobenzaldehyde or 3,6-dimethyl-2-nitrobenzoic acid.
Reduction: Formation of 3,6-dimethyl-2-aminophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
(3,6-Dimethyl-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3,6-Dimethyl-2-nitrophenyl)methanol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and hydroxymethyl group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2,6-Dimethyl-3-nitrophenyl)methanol: Similar structure but with different positioning of the nitro and methyl groups.
(3,6-Dimethoxy-2-nitrophenyl)methanol: Contains methoxy groups (-OCH3) instead of methyl groups.
Nifedipine: A compound with a similar nitrophenyl structure but used as a calcium channel blocker in medicine.
Uniqueness
(3,6-Dimethyl-2-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, methyl groups, and a hydroxymethyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
(3,6-dimethyl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-7(2)9(10(12)13)8(6)5-11/h3-4,11H,5H2,1-2H3 |
InChI 键 |
IBMQDPKHBBBMAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
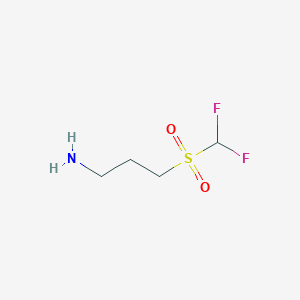
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
